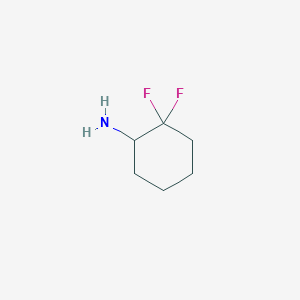

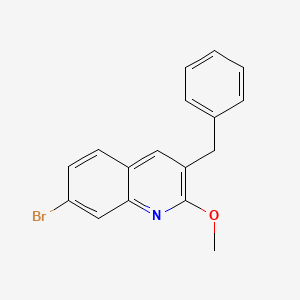

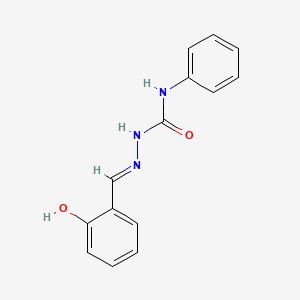

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El hidrocloruro de WY 45960 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:

Estudios farmacocinéticos: Comprender el metabolismo y la excreción de la venlafaxina.

Estudios farmacodinámicos: Investigar los efectos de la venlafaxina y sus metabolitos sobre los transportadores de serotonina y norepinefrina.

Desarrollo de fármacos: Utilizado como un estándar de referencia en el desarrollo de nuevos medicamentos antidepresivos.

Mecanismo De Acción

Como metabolito de la venlafaxina, el hidrocloruro de WY 45960 ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina. Esto conduce a un aumento en los niveles de estos neurotransmisores en la hendidura sináptica, lo que mejora la neurotransmisión. Los objetivos moleculares involucrados incluyen los transportadores de serotonina y norepinefrina .

Análisis Bioquímico

Biochemical Properties

WY 45960 hydrochloride plays a significant role in biochemical reactions as a metabolite of venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it is known to affect serotonin and norepinephrine transporters, which are crucial for neurotransmitter regulation . The interaction with these transporters influences the reuptake of serotonin and norepinephrine, thereby modulating their levels in the synaptic cleft.

Cellular Effects

WY 45960 hydrochloride impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of serotonin and norepinephrine transporters, which are involved in neurotransmitter signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of WY 45960 hydrochloride involves its interaction with serotonin and norepinephrine transporters. By binding to these transporters, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, WY 45960 hydrochloride may influence other biomolecules and pathways, contributing to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WY 45960 hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that WY 45960 hydrochloride remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound may result in sustained changes in cellular function, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of WY 45960 hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in behavior or physiological functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

WY 45960 hydrochloride is involved in several metabolic pathways, primarily as a metabolite of venlafaxine. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of WY 45960 hydrochloride can influence its pharmacokinetics and overall effects on the body. Additionally, changes in metabolic flux or metabolite levels can impact its efficacy and safety.

Transport and Distribution

The transport and distribution of WY 45960 hydrochloride within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect its localization and accumulation within specific tissues, influencing its overall pharmacological effects.

Subcellular Localization

WY 45960 hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

La síntesis del hidrocloruro de WY 45960 implica la reacción de 2-ciclohexenil-2-(4-metoxifenil)-N,N-dimetiletanamina con ácido clorhídrico. Las condiciones de reacción generalmente incluyen un ambiente de temperatura controlada y el uso de disolventes como el dimetilsulfóxido (DMSO) para garantizar la solubilidad del compuesto

Análisis De Reacciones Químicas

El hidrocloruro de WY 45960 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en presencia de reactivos como el hidróxido de sodio o el carbonato de potasio.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

El hidrocloruro de WY 45960 es único debido a su papel específico como metabolito de la venlafaxina. Compuestos similares incluyen:

R-(-)-O-Desmetilvenlafaxina: Otro metabolito de la venlafaxina con propiedades similares a los ISRSN.

S-(+)-O-Desmetilvenlafaxina: Un isómero estereoisómero de R-(-)-O-Desmetilvenlafaxina con efectos farmacológicos similares.

El hidrocloruro de WY 45960 se destaca por su estructura química específica y su papel en el metabolismo de la venlafaxina.

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h7,9-12,17H,4-6,8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUZSOSEIYTGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-79-7 | |

| Record name | Benzeneethanamine, β-1-cyclohexen-1-yl-4-methoxy-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

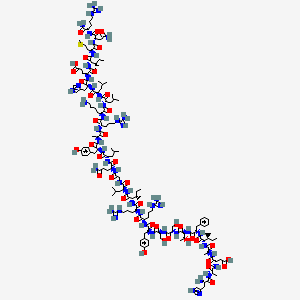

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)

![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)